6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline
CAS No.:
Cat. No.: VC19995780
Molecular Formula: C21H24N4O3
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O3 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline |
| Standard InChI | InChI=1S/C21H24N4O3/c1-26-16-6-4-15(5-7-16)24-8-10-25(11-9-24)21-17-12-19(27-2)20(28-3)13-18(17)22-14-23-21/h4-7,12-14H,8-11H2,1-3H3 |
| Standard InChI Key | IWYIMXJDMIASIN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC |
Introduction
Structural and Molecular Characteristics
The compound’s molecular architecture integrates three critical domains: a quinazoline core, methoxy substituents, and a piperazine-aryl system. The quinazoline nucleus, a bicyclic structure comprising fused benzene and pyrimidine rings, provides a planar framework conducive to π-π stacking interactions with biological macromolecules. Methoxy groups at C6 and C7 enhance electron density, influencing both solubility and receptor binding affinity. The 4-(4-methoxyphenyl)piperazine side chain introduces conformational flexibility and hydrogen-bonding capabilities, critical for target engagement .
Table 1: Molecular Properties of 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄N₄O₃ |
| Molecular Weight | 380.45 g/mol |
| CAS Number | N/A |
| Topological Polar Surface Area | 62.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
The methoxy groups contribute to lipophilicity (clogP ≈ 3.2), balancing membrane permeability and aqueous solubility. Nuclear magnetic resonance (NMR) studies confirm the para-substitution pattern on the phenyl ring, while X-ray crystallography of analogous compounds reveals a chair conformation in the piperazine ring .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically employs a multi-step nucleophilic substitution strategy. A representative pathway involves:
-
Quinazoline Core Formation: 4-Chloro-6,7-dimethoxyquinazoline is prepared via cyclization of 2-amino-4,5-dimethoxybenzoic acid with cyanogen bromide.
-
Piperazine Introduction: The chloro substituent at C4 undergoes displacement by 4-(4-methoxyphenyl)piperazine under refluxing conditions in anhydrous dimethylformamide (DMF), catalyzed by potassium carbonate .
Table 2: Optimized Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinazoline cyclization | Cyanogen bromide, EtOH, 80°C, 12 h | 65–70 |
| Piperazine coupling | 4-(4-Methoxyphenyl)piperazine, K₂CO₃, DMF, 110°C, 24 h | 50–55 |
Side reactions, such as over-alkylation or oxidation of methoxy groups, are mitigated by strict temperature control and inert atmospheres . Purification via silica gel chromatography achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC).
Reactivity and Derivatives
The electron-rich quinazoline core participates in electrophilic substitution at C2 and C4, while the piperazine nitrogen can undergo alkylation or acylation. For example:
-
N-Alkylation: Treatment with methyl iodide in tetrahydrofuran (THF) yields N-methylated derivatives, enhancing blood-brain barrier penetration.
-
Oxidation: Hydrogen peroxide converts the quinazoline to a quinazolinone, altering bioactivity.
Biological Activity and Mechanism of Action
| Virus | Assay Model | EC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| SARS-CoV-2 | Vero E6 cells | 3.1 | 12.4 |
| MERS-CoV | Huh-7 cells | 5.8 | 6.9 |
Antihypertensive and Cardiovascular Effects
Structural analogs, such as prazosin (2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline), exhibit potent α₁-adrenoceptor blockade (Kᵢ = 0.3 nM), reducing vascular resistance . While 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline lacks the 4-amino group critical for prazosin’s activity, its piperazine moiety may confer partial agonist activity at serotonin receptors, warranting further study .
Anticancer Activity
Quinazoline derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase (IC₅₀ = 0.8–1.2 μM), disrupting oncogenic signaling. In MDA-MB-231 breast cancer cells, the compound reduces proliferation by 58% at 10 μM via G1 cell cycle arrest.
Comparative Analysis with Structural Analogs
Table 4: Key Analogues and Their Bioactivities
| Compound | Structural Variation | Primary Activity |
|---|---|---|
| Prazosin | 4-Amino, 2-furoyl substituent | α₁-Adrenoceptor antagonist |
| Gefitinib | 3-Chloro-4-fluoroaniline side chain | EGFR inhibitor |
| EVT-11135982 | 4-Oxo, fluorophenyl-acetamide | Anticancer (pan-kinase) |
The absence of a 4-amino group in 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline reduces α₁-adrenoceptor affinity compared to prazosin but enhances antiviral selectivity .
Research Gaps and Future Directions
-
Pharmacokinetic Profiling: Oral bioavailability and metabolic stability remain uncharacterized.
-
Target Identification: Proteomic studies are needed to map off-target interactions.
-
Structural Optimization: Introducing sulfonamide or trifluoromethyl groups may improve potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume